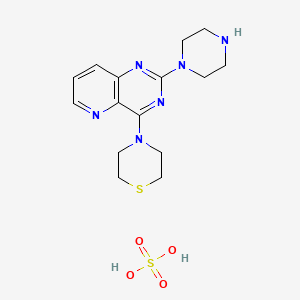
Diglycidylaniline
Vue d'ensemble
Description
Diglycidylaniline is a chemical compound with the molecular formula C12H15NO2 . It is used in 100% solid coatings, tooling compounds, adhesives, and composites .
Synthesis Analysis
The synthesis of Diglycidylaniline involves several steps and intermediates. One of the intermediates in its synthesis is N,N-bis(2-hydroxy-3-chloropropyl) aniline (N,N-dichlorohydrin of aniline, DCHA) .
Molecular Structure Analysis
The molecular structure of Diglycidylaniline is represented by the SMILES string C1OC1CN (CC2CO2)c3ccccc3 . The molecular weight of Diglycidylaniline is 205.25 g/mol .
Chemical Reactions Analysis
The reaction of Diglycidylaniline (DGA) and N-methylaniline (NMA) was investigated by means of HPLC, and the products were identified by mass spectrometry . A number of cyclic products is formed .
Physical And Chemical Properties Analysis
Diglycidylaniline has a density of 1.153 g/mL at 25 °C . Its refractive index is 1.571 . The boiling point of Diglycidylaniline is 204 °C .
Applications De Recherche Scientifique
Viscosity Reduction in Epoxy Resin Systems
Diglycidylaniline is primarily used to reduce the viscosity of epoxy resin systems. This application is crucial as it allows for easier processing and better penetration into substrates when used in coatings or adhesives. The compound functions as a reactive diluent, integrating into the epoxy matrix and thus maintaining the mechanical properties of the cured system .
Curing Kinetics of Epoxy Resins
The compound plays a significant role in the curing kinetics of epoxy resins. Studies have shown that diglycidylaniline can affect the mechanical properties and microstructure of epoxy resins, which are essential factors in high-performance applications. Understanding the curing kinetics is vital for controlling the degree of chemical conversion and the physical properties of the final product .
Synthesis of Ion-Exchange Resins
Diglycidylaniline has been utilized in the synthesis of ion-exchange resins . These materials are widely used in water purification, chemical separation processes, and catalysis. The structure of diglycidylaniline contributes to the functionality and efficiency of the resulting ion-exchange resins .
Polymer Modification
Researchers have explored the use of diglycidylaniline in polymer modification . By reacting with various amines, it can form polymers with specific characteristics, such as low glass-transition temperatures and good solubility in organic solvents. These properties are beneficial for creating specialized materials with tailored properties for specific applications .
Epoxy Resin Network Formation
Diglycidylaniline is involved in the formation of epoxy resin networks , particularly when reacting with other nitrogen-containing epoxy resins. The critical molar ratio of functional groups and the presence of amino groups in excess are key factors in network formation, which ultimately determines the material’s properties .
Quality Control in Manufacturing
In the manufacturing of glycidyl ethers, diglycidylaniline’s basic and nitrogen-based nature eliminates the need for certain catalysts. Quality control tests, such as measuring the epoxy value and determining the epoxy equivalent weight, are essential to ensure the consistency and performance of the products made with this compound .
Toxicity Studies
Lastly, the toxicity profile of diglycidylaniline has been studied to ensure safe handling and use in various applications. Understanding the toxicological aspects is crucial for developing safety guidelines and protective measures in research and industrial environments .
Safety And Hazards
Diglycidylaniline may cause an allergic skin reaction. It is suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and adequate ventilation are recommended when handling Diglycidylaniline .
Propriétés
IUPAC Name |
N,N-bis(oxiran-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-4-10(5-3-1)13(6-11-8-14-11)7-12-9-15-12/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYXSROKFZAHRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN(CC2CO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30999-33-8 | |
| Record name | 2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30999-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50862832 | |
| Record name | 2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diglycidylaniline | |
CAS RN |
2095-06-9, 32144-31-3 | |
| Record name | N,N-Diglycidylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2095-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diglycidylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, bis(2,3-epoxypropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032144313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diglycidylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(2,3-epoxypropyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIGLYCIDYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZG5ZPK0BD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Diglycidylaniline has the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol.
A: Researchers commonly employ techniques like Gas Chromatography (GC) [, ], High-Performance Liquid Chromatography (HPLC) [, , , ], Infrared Spectroscopy (IR) [, ], Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) [, , , , , , , ], and Mass Spectroscopy (MS) [, ] to analyze Diglycidylaniline, identify impurities, and study reaction mechanisms.
A: Diglycidylaniline, being bifunctional, tends to form networks with lower glass transition temperatures (Tg) and thermal stability compared to trifunctional epoxy resins like N,N-diglycidyl-4-glycidyloxyaniline (DGOA) when cured with the same tetrafunctional curing agent []. This difference arises from the lower crosslinking density achievable with a bifunctional resin.
A: Diglycidylaniline serves as a key component in epoxy resin formulations. When cured, these formulations exhibit desirable properties like high strength, excellent adhesion, and good chemical resistance, making them suitable for applications in coatings, adhesives, composites, and electronics [, , , , ].
A: Incorporating modified zinc into epoxy coatings formulated with Diglycidylaniline significantly improves their anticorrosion performance on copper substrates [, ]. The optimal zinc content for enhanced corrosion protection was found to be 5 wt% [].
A: The curing process of Diglycidylaniline with aromatic amines is significantly influenced by intramolecular cyclization reactions [, , , , ]. This leads to the formation of small cyclic structures, resulting in networks with lower crosslinking density than expected based on reactant functionality [, ].
A: Higher curing temperatures promote cyclization reactions during the curing of Diglycidylaniline with amines []. This tendency towards cyclization at elevated temperatures results in a reduction in the number-average molecular weight (Mn) of the resulting polymers [].
A: Researchers utilize Density Functional Theory (DFT) calculations to optimize the geometry of Diglycidylaniline and understand its electronic structure []. These calculations provide insights into the molecule's reactivity and its interactions with other molecules during the curing process.
A: Using a mixture of tetrahydrofuran (THF) and dioxane as a solvent for spin-casting films of aniline-based azopolymers, which incorporate Diglycidylaniline, results in improved diffraction efficiency compared to films cast from THF alone []. This enhancement is attributed to the residual dioxane in the film, which creates a larger free volume in the solid state, benefiting optical properties.
A: Researchers are exploring the use of circular economy materials, such as hydroxyapatite extracted from biological waste, to develop flame-retardant epoxy composites []. Combining hydroxyapatite with Diglycidylaniline and other flame-retardant components shows promise in enhancing the fire safety of these materials while promoting resource efficiency and waste reduction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,3S,5R,10R,11R,14R,17R,18R,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol](/img/structure/B1220537.png)












